N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Molecular Formula: C₁₃H₁₀F₄N₃O₂
Molecular Weight: 315.23 g/mol (as per DT604 and DT605 in )
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 4-fluorophenyl group at position 6, and a glycine moiety at position 2. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C13H9F4N3O2 |
|---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9F4N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
InChI Key |
VHCFOBONTMTHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The fluorophenyl and trifluoromethyl groups are introduced through substitution reactions using suitable reagents.
Glycine Addition: The final step involves the addition of the glycine moiety to the pyrimidine ring.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substitution on the Pyrimidine Core
The following table summarizes key analogs with variations in substituents on the pyrimidine ring or glycine moiety:
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorophenyl group (C₆H₄F) exhibits weaker electron-withdrawing effects compared to dichlorophenyl analogs (C₆H₃Cl₂), impacting reactivity in nucleophilic aromatic substitution .
- N-Methylation : Methylation of the glycine nitrogen (e.g., DT606) reduces hydrogen-bonding capacity but improves membrane permeability due to increased hydrophobicity .
- Heterocyclic Modifications : Replacement of the phenyl group with thienyl (C₄H₃S) or pyridyl (C₅H₄N) rings (e.g., DT540, DT245) introduces π-π stacking interactions but may reduce metabolic stability [[6, ]].
Physicochemical Properties
- LogP Comparisons :
- Thermal Stability : Trifluoromethyl groups enhance thermal stability. Derivatives with bulkier substituents (e.g., DT607) show higher melting points (>200°C) .
Biological Activity
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H11F4N3O2
- Molecular Weight : 329.26 g/mol
- CAS Number : 1845689-94-2
The presence of a trifluoromethyl group and a fluorophenyl moiety enhances its lipophilicity and potentially influences its interaction with biological targets.
Research indicates that N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and cancer progression. This inhibition is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances binding affinity to the enzyme active site .
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .
- Protein-Ligand Interactions : Molecular docking studies have revealed that N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine forms significant hydrogen bonds with key residues in target proteins, enhancing its biological activity .
Case Studies
Several studies have highlighted the compound's efficacy:
- Study on COX Inhibition : A study evaluated the inhibitory effects of various pyrimidine derivatives on COX enzymes. N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine was among those showing promising IC50 values, indicating strong inhibition capabilities .
- Cytotoxicity Assessment : In a cytotoxicity assay against MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM, demonstrating significant potential for further development as an anticancer therapeutic .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine compared to other related compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | COX-2 | 15 | Moderate inhibition |
| Compound A | COX-1 | 10 | Strong inhibition |
| Compound B | AChE | 20 | Moderate inhibition |
| Compound C | BChE | 25 | Weak inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
